molecular formula C8H7BO2S B1288873 (1-Benzothiophen-4-yl)boronic acid CAS No. 177735-30-7

(1-Benzothiophen-4-yl)boronic acid

Cat. No.: B1288873
CAS No.: 177735-30-7
M. Wt: 178.02 g/mol
InChI Key: CVFRBXCMTNBDBI-UHFFFAOYSA-N
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Description

(1-Benzothiophen-4-yl)boronic acid is an organic compound with the molecular formula C8H7BO2S. It is a white solid that is stable under normal conditions and is commonly used as a reagent in organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Benzothiophen-4-yl)boronic acid is typically synthesized through a chemical reaction involving the coupling of benzothiophene with boronic acid derivatives. One common method involves the reaction of benzothiophene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1-Benzothiophen-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Benzothiophen-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: Employed in the development of biological probes and sensors.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.

    Industry: Used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of (1-Benzothiophen-4-yl)boronic acid primarily involves its role as a nucleophile in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the benzothiophene moiety to the electrophilic partner. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

  • Benzothiophene-2-boronic acid
  • Phenylboronic acid
  • Thiophene-2-boronic acid

Comparison: (1-Benzothiophen-4-yl)boronic acid is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to benzothiophene-2-boronic acid, it offers different electronic properties and steric effects, making it suitable for specific synthetic applications .

Properties

IUPAC Name

1-benzothiophen-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO2S/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFRBXCMTNBDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CSC2=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618674
Record name 1-Benzothiophen-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177735-30-7
Record name 1-Benzothiophen-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-BENZOTHIOPHEN-4-YL)BORONIC ACID
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